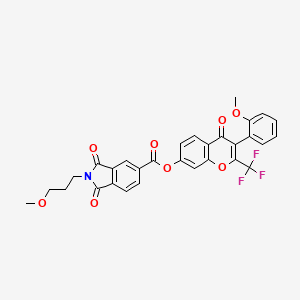![molecular formula C21H18BrClN4O2 B4596345 5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone](/img/structure/B4596345.png)
5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone
Overview
Description
5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C21H18BrClN4O2 and its molecular weight is 473.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.03017 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Substituted pyridazinone compounds, including derivatives similar to "5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone," have been investigated for their herbicidal activity. These compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. A specific study highlighted the mode of action of these chemicals, comparing them to atrazine, a well-known herbicide, and found that modifications to the pyridazinone structure could enhance biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Analgesic Properties
Several studies have focused on the synthesis and evaluation of arylpiperazinylalkylpyridazinones and their analogs for analgesic activity. These compounds were found to possess significant antinociceptive activity, with some derivatives reducing abdominal constrictions in animal models by more than 50%. The mechanism of action for these compounds involves the inhibition of noradrenaline reuptake, suggesting their potential as potent and orally active antinociceptive agents (Cesari et al., 2006).
Antimicrobial Activity
Compounds structurally related to "this compound" have been synthesized and tested for antimicrobial activity. Some derivatives demonstrated promising activity against various strains of bacteria and fungi, showcasing the potential of these compounds in addressing microbial resistance (Patel et al., 2011).
Organic Synthesis Applications
The versatility of pyridazinone derivatives extends to their use in organic synthesis, where they serve as intermediates for the synthesis of a wide range of bioactive molecules. Studies have reported the synthesis of novel compounds with expected biological activities, such as anticancer, anti-inflammatory, and antiviral properties, using pyridazinone derivatives as key intermediates (Youssef et al., 2005).
Properties
IUPAC Name |
5-[4-(3-bromobenzoyl)piperazin-1-yl]-4-chloro-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN4O2/c22-16-6-4-5-15(13-16)20(28)26-11-9-25(10-12-26)18-14-24-27(21(29)19(18)23)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHGIKPDMVBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dichlorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4596279.png)

![2-[4-chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4596292.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4596300.png)
![3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4596307.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4596318.png)
![1-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4596321.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4596327.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-2-phenoxyacetamide](/img/structure/B4596332.png)
![N'-[1-(2,5-dimethylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B4596341.png)
![3,4,5-trimethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4596347.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4596349.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4596365.png)
